5,6,7,8-Tetrahydroindolizine-1-carbonitrile
Overview
Description
5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a heterocyclic compound with the molecular formula C9H10N2 It is a derivative of indolizine, characterized by a fused bicyclic structure consisting of a six-membered ring and a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-diketones with primary amines, followed by cyclization to form the indolizine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroindolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized indolizine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroindolizine-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroindolizine-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell proliferation pathways, induce apoptosis, or inhibit specific enzymes involved in cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile, known for its biological and pharmacological activities.
Indole: Another related compound with a similar bicyclic structure, widely studied for its diverse biological activities.
Pyridine: A simpler nitrogen-containing heterocycle, often used as a precursor in the synthesis of more complex compounds.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its fused bicyclic structure and nitrile functional group make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDHMHDGHQIED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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